molecular formula C8H5ClF3NO2 B13908331 2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid

2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid

Cat. No.: B13908331
M. Wt: 239.58 g/mol
InChI Key: BMAHACPCHDDGEY-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative featuring amino (–NH₂), chloro (–Cl), and trifluoromethyl (–CF₃) substituents at positions 2, 3, and 5, respectively, on the aromatic ring. This compound is of significant interest in pharmaceutical and agrochemical research due to the synergistic effects of its substituents:

  • Amino group: Enhances solubility and provides a site for further chemical modifications.
  • Chloro group: Increases lipophilicity and influences electronic properties.
  • Trifluoromethyl group: Improves metabolic stability and bioavailability .

Properties

Molecular Formula

C8H5ClF3NO2

Molecular Weight

239.58 g/mol

IUPAC Name

2-amino-3-chloro-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H5ClF3NO2/c9-5-2-3(8(10,11)12)1-4(6(5)13)7(14)15/h1-2H,13H2,(H,14,15)

InChI Key

BMAHACPCHDDGEY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 2-Chloro-5-(trifluoromethyl)benzoic Acid

A crucial intermediate in the synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid is 2-chloro-5-(trifluoromethyl)benzoic acid. A patented preparation method outlines a reliable approach:

  • Step 1: Starting with p-chloro benzo trifluoride (purity 99%) and a tertiary amine such as Tetramethyl Ethylene Diamine or N,N-Diisopropylethylamine (DIPEA), dissolve in an anhydrous organic solvent (e.g., tetrahydrofuran).
  • Step 2: Add tert-butyl lithium dropwise under stirring at low temperature (~-80 °C) to form the corresponding benzene lithium salt.
  • Step 3: Slowly pour the benzene lithium salt solution onto dry ice (solid carbon dioxide) to carboxylate the intermediate, forming 2-chloro-5-(trifluoromethyl)phenylformic acid.
  • Step 4: Acidify the reaction mixture with aqueous hydrochloric acid (3-8 mol/L) to pH 3-4, followed by removal of organic solvents under reduced pressure.
  • Step 5: Add water at 5-10 °C to precipitate the crude benzoic acid product, which is filtered, washed, and dried.
  • Step 6: Optional recrystallization from hexane improves purity, yielding 2-chloro-5-(trifluoromethyl)benzoic acid with yields around 90.4%, melting point 91.7-92 °C, and purity >98.1% by HPLC.

This method emphasizes precise molar ratios (approximately 1:1:1 for p-chloro benzo trifluoride, tert-butyl lithium, and tertiary amine) and controlled temperature conditions to maximize yield and purity.

Amination to this compound

While direct preparation methods for this compound are less frequently detailed, a general synthetic strategy involves the following:

  • Nitration: Introduction of a nitro group at the 3-position of 2-chloro-5-(trifluoromethyl)benzoic acid or its derivatives, typically via nitration reactions using nitric acid under controlled conditions.
  • Reduction: Conversion of the nitro group to an amino group through catalytic hydrogenation or chemical reduction (e.g., using iron and hydrochloric acid, or tin(II) chloride).
  • Chlorination and trifluoromethylation are typically performed prior to nitration and reduction to ensure correct substitution pattern.

A related example includes the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid starting from 2-chloro-5-(trifluoromethyl)benzonitrile, which is subsequently converted to the amino derivative via reduction. This approach indicates the feasibility of stepwise functional group transformations to achieve the target amino acid.

Alternative Synthetic Routes and Considerations

  • Chlorination and Nitration Order: The sequence of chlorination, nitration, and trifluoromethylation affects regioselectivity and yield. Chlorination is often performed early to direct subsequent substitutions.
  • Use of Protecting Groups: In some synthetic schemes, protecting groups may be employed to prevent undesired reactions on the carboxylic acid or amino functions.
  • Solvent and Catalyst Choice: Organic solvents such as tetrahydrofuran and catalysts like tert-butyl lithium are critical for lithiation and subsequent carboxylation steps.
  • Reaction Conditions: Low temperatures (-80 °C to 20 °C) and inert atmospheres (helium protection) are necessary to control reactivity and avoid side reactions.

Data Table: Key Reaction Parameters for Preparation of 2-Chloro-5-(trifluoromethyl)benzoic Acid Intermediate

Step Reagents & Conditions Temperature (°C) Molar Ratio (p-chloro benzo trifluoride : tert-butyl lithium : tertiary amine) Yield (%) Purity (HPLC) Melting Point (°C)
1 p-chloro benzo trifluoride, Tetramethyl Ethylene Diamine, tert-butyl lithium in THF -80 (lithiation) 1 : 1 : 1 - - -
2 Carboxylation with dry ice (solid CO2) 15-20 - - - -
3 Acidification with HCl (3-8 mol/L), pH 3-4 15-20 - - - -
4 Precipitation and filtration 5-10 - - - -
5 Recrystallization in hexane Room temp - 90.4 >98.1% 91.7-92

Note: The above parameters are derived from the patented method for the intermediate, which is a key precursor for the amino derivative.

Comprehensive Research Findings

  • The lithiation-carboxylation approach using tert-butyl lithium and dry ice is a robust and scalable method for preparing 2-chloro-5-(trifluoromethyl)benzoic acid with high yield and purity.
  • Amination is typically achieved via nitration followed by reduction, allowing selective introduction of the amino group at the 3-position.
  • Control of reaction conditions, including temperature, stoichiometry, and solvent choice, is critical to avoid side reactions and ensure regioselectivity.
  • Structural studies of related compounds (e.g., 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid) provide insights into molecular conformation and hydrogen bonding, which may influence reactivity and crystallization behavior.
  • Alternative synthetic routes may involve starting from m-toluic acid derivatives with nitration and chlorination steps, though specific methods for this compound are less documented.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a nitro compound.

Scientific Research Applications

2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by increasing hydrophobic interactions and electronic effects. The amino group can form hydrogen bonds with active site residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features and Substituent Effects

The physicochemical and biological properties of benzoic acid derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of six structurally related compounds:

Table 1: Comparison of Substituent Positions and Key Properties
Compound Name CAS RN Substituent Positions Molecular Weight (g/mol) Key Properties/Applications
2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid Not provided 2-NH₂, 3-Cl, 5-CF₃ ~239.5 (estimated) Potential pharmaceutical intermediate
2-Amino-3-(trifluoromethyl)benzoic acid 313-12-2 2-NH₂, 3-CF₃ 205.13 High solubility due to NH₂
2-Amino-4-(trifluoromethyl)benzoic acid 402-13-1 2-NH₂, 4-CF₃ 205.13 Stronger acidity (CF₃ meta to COOH)
3-Amino-5-(trifluoromethyl)benzoic acid 328-68-7 3-NH₂, 5-CF₃ 205.13 Steric hindrance at NH₂ site
5-Amino-2-chlorobenzotrifluoride Not provided 5-NH₂, 2-Cl, 3-CF₃ 195.56 Agrochemical intermediate
3-Amino-5-fluoro-2-methylbenzoic acid 246877-31-6 3-NH₂, 5-F, 2-CH₃ 169.15 Enhanced metabolic stability (F vs. Cl)

Electronic and Steric Effects

  • Acidity: The trifluoromethyl group (–CF₃) is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (–COOH). For example, 2-Amino-4-(trifluoromethyl)benzoic acid (CF₃ at position 4, meta to COOH) exhibits stronger acidity than positional isomers due to resonance stabilization .
  • Solubility: Amino groups enhance water solubility. 2-Amino-3-(trifluoromethyl)benzoic acid (313-12-2) is more soluble in polar solvents than non-aminated analogs .

Biological Activity

2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid is a compound of significant interest due to its potential biological activities. This article presents an overview of its properties, mechanisms of action, and relevant case studies that highlight its biological efficacy.

  • Molecular Formula : C8H6ClF3NO2
  • Molecular Weight : 237.59 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1001234-56-7

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its anticancer properties and effects on metabolic pathways.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, thereby inducing apoptosis (programmed cell death) in malignant cells.
  • Modulation of Signaling Pathways : It influences key signaling pathways, including the NF-kB pathway, which is crucial for inflammation and cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further research in infectious diseases.

Anticancer Activity

A study conducted by Makarov et al. (2020) investigated the anticancer effects of this compound on various cancer cell lines. The findings indicated:

  • Cell Viability Reduction : The compound reduced cell viability in a dose-dependent manner across several cancer types.
  • Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.
Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-7 (Breast Cancer)1545
HeLa (Cervical Cancer)1250
A549 (Lung Cancer)1840

Antimicrobial Properties

Research published in the Journal of Medicinal Chemistry explored the antimicrobial potential of the compound. The results showed:

  • Inhibition Zones : The compound displayed significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
MicroorganismInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15

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